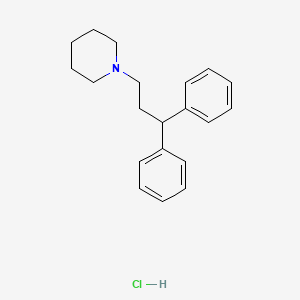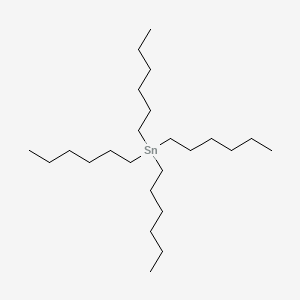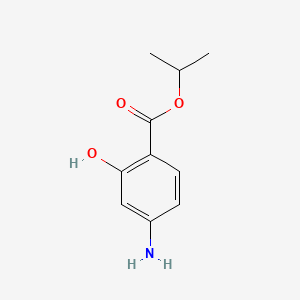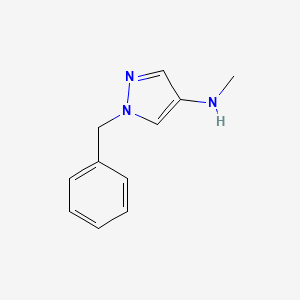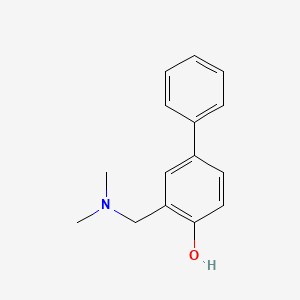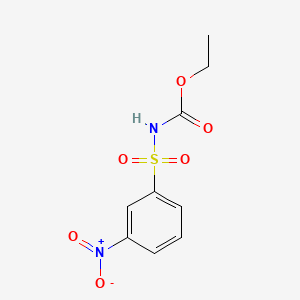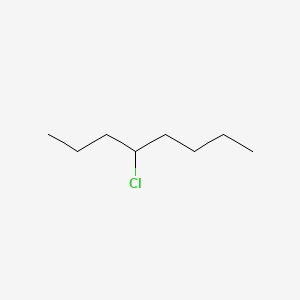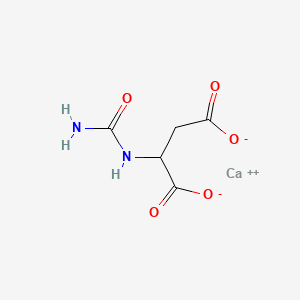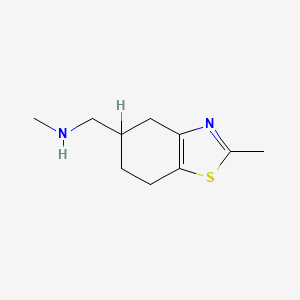
Manozodil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manozodil: is a compound known for its applications in the treatment of high blood pressure and hair loss. It is a potent vasodilator that works by widening blood vessels, thereby improving blood flow. This compound has been widely studied and used in both medical and cosmetic fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manozodil is synthesized from barbituric acid. The reaction with phosphorus oxychloride produces 2,4,6-trichloropyrimidine, which upon reaction with ammonium, turns into 2,4-diamino-6-chloropyrimidine . This intermediate is further reacted with piperidine to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques like microencapsulation has been explored to enhance the stability and efficacy of this compound in topical formulations .
Análisis De Reacciones Químicas
Types of Reactions: Manozodil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various derivatives that can have different pharmacological properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Manozodil works by opening adenosine 5’-triphosphate-sensitive potassium channels, causing hyperpolarization of cell membranes . This action widens blood vessels, allowing more oxygen, blood, and nutrients to reach the follicles. It also activates extracellular signal-regulated kinase and Akt pathways, promoting the survival of human dermal papillary cells .
Comparación Con Compuestos Similares
Similar Compounds:
Finasteride: Another compound used for hair loss treatment but works by inhibiting 5α-reductase.
PRP Injections: Platelet-rich plasma injections used for hair growth.
Laser Caps: Low-level laser therapy for hair growth.
Uniqueness: Manozodil is unique in its dual application for both hypertension and hair loss. Unlike finasteride, which is primarily used for hair loss, this compound’s vasodilatory effects make it effective for treating high blood pressure as well .
Conclusion
This compound is a versatile compound with significant applications in medicine and industry. Its unique properties and mechanisms of action make it a valuable tool in the treatment of hypertension and hair loss, as well as a subject of ongoing scientific research.
Propiedades
Número CAS |
77528-67-7 |
|---|---|
Fórmula molecular |
C10H16N2S |
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c1-7-12-9-5-8(6-11-2)3-4-10(9)13-7/h8,11H,3-6H2,1-2H3 |
Clave InChI |
OFSPYMGCSOTXQN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)CCC(C2)CNC |
SMILES canónico |
CC1=NC2=C(S1)CCC(C2)CNC |
Otros números CAS |
77528-67-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



